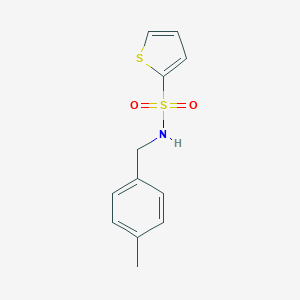
N-(4-methylbenzyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)thiophene-2-sulfonamide, also known as MBTS, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. MBTS is a sulfonamide derivative that is synthesized through a multi-step process.
Applications De Recherche Scientifique
N-(4-methylbenzyl)thiophene-2-sulfonamide has been studied for its potential use in the field of medicine. Research has shown that N-(4-methylbenzyl)thiophene-2-sulfonamide has anti-inflammatory and anti-cancer properties. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to reduce inflammation in animal models of inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-(4-methylbenzyl)thiophene-2-sulfonamide is not fully understood. It is believed that N-(4-methylbenzyl)thiophene-2-sulfonamide inhibits the activity of enzymes involved in the inflammatory and cancer pathways. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to have a number of biochemical and physiological effects. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to reduce the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylbenzyl)thiophene-2-sulfonamide has a number of advantages for use in lab experiments. N-(4-methylbenzyl)thiophene-2-sulfonamide is relatively easy to synthesize and can be obtained in large quantities. N-(4-methylbenzyl)thiophene-2-sulfonamide is also stable and can be stored for extended periods of time. However, there are also limitations to the use of N-(4-methylbenzyl)thiophene-2-sulfonamide in lab experiments. N-(4-methylbenzyl)thiophene-2-sulfonamide has low solubility in water, which can make it difficult to dissolve in certain experimental conditions. In addition, N-(4-methylbenzyl)thiophene-2-sulfonamide has not been extensively studied in vivo, which limits its potential use in animal models.
Orientations Futures
There are a number of future directions for research on N-(4-methylbenzyl)thiophene-2-sulfonamide. One potential direction is to study the mechanism of action of N-(4-methylbenzyl)thiophene-2-sulfonamide in more detail. This could involve identifying the specific enzymes and pathways that are affected by N-(4-methylbenzyl)thiophene-2-sulfonamide. Another potential direction is to study the effects of N-(4-methylbenzyl)thiophene-2-sulfonamide in animal models of cancer and inflammatory diseases. This could provide valuable information on the potential use of N-(4-methylbenzyl)thiophene-2-sulfonamide in the treatment of these conditions. Finally, further research could be done to optimize the synthesis of N-(4-methylbenzyl)thiophene-2-sulfonamide and to improve its solubility in water.
Méthodes De Synthèse
N-(4-methylbenzyl)thiophene-2-sulfonamide is synthesized through a multi-step process. The first step involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzyl sulfonate. The second step involves the reaction of 4-methylbenzyl sulfonate with thiophene-2-amine to form N-(4-methylbenzyl)thiophene-2-sulfonamide. The synthesis of N-(4-methylbenzyl)thiophene-2-sulfonamide is a relatively simple process and can be done in a laboratory setting.
Propriétés
Nom du produit |
N-(4-methylbenzyl)thiophene-2-sulfonamide |
|---|---|
Formule moléculaire |
C12H13NO2S2 |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S2/c1-10-4-6-11(7-5-10)9-13-17(14,15)12-3-2-8-16-12/h2-8,13H,9H2,1H3 |
Clé InChI |
GWIZMNGHGMASIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299152.png)
![2-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299153.png)
![2-(3-{(E)-[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299156.png)
![2-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299158.png)
![2,6-Bis(4-fluorobenzyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B299160.png)
![2-{3-[(1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299161.png)
![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)